molecular formula C4H6BrN3 B1526626 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole CAS No. 942060-54-0

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Cat. No.: B1526626
CAS No.: 942060-54-0
M. Wt: 176.01 g/mol
InChI Key: FFQGJCDYFLYVPU-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is a chemical compound with the CAS Number: 942060-54-0. It has a molecular weight of 176.02 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of this compound involves reactions with butyllithium in diethyl ether or tetrahydrofuran at low temperatures . The resulting lithiated derivatives are quenched with various reagents to yield the corresponding 5-substituted 1,2,3-triazole .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C4H6BrN3 . The InChI code for this compound is 1S/C4H6BrN3/c1-3-4(5)7-8(2)6-3/h1-2H3 .


Chemical Reactions Analysis

4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole react with butyllithium at position-5 and the resulting lithiated derivatives are quenched with various reagents to give high yields of the corresponding 5-substituted 1,2,3-triazole .


Physical and Chemical Properties Analysis

This compound has a boiling point of 244°C at 760 mmHg . It has a flash point of 101.4 . The compound is soluble with a solubility of 3.84 mg/ml .

Scientific Research Applications

Epigenetic Regulation and Bromodomain Ligands

Triazole derivatives, including those similar to "4-Bromo-2,5-dimethyl-2H-1,2,3-triazole," have been studied for their role in epigenetic regulation. For instance, 3,5-dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. These compounds are competitive inhibitors of the histone-bromodomain interaction, showing antiproliferative and anti-inflammatory properties. The selective inhibition of bromodomains suggests potential applications in gene transcription regulation and the development of therapeutic agents for diseases associated with epigenetic dysregulation (Hewings et al., 2011).

Cycloaddition Reactions and Synthetic Applications

Research has also focused on the generation and cycloaddition reactions of 1,2,3-triazole analogs, like the one derived from "this compound." These reactions are fundamental in organic synthesis, enabling the construction of complex molecules. For example, the 1,2,3-triazole analogue of o-quinodimethane can be generated in situ and engaged in Diels-Alder cycloadditions, facilitating the synthesis of diverse compounds (Mertzanos et al., 1992).

Antitumoral and Cytotoxic Agents

Some studies have synthesized and evaluated novel triazole-linked compounds for their cytotoxic potential against various human cancer cell lines. For instance, a series of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties demonstrated potent cytotoxic activities, highlighting the potential of triazole derivatives as antitumoral agents (Liu et al., 2017).

Corrosion Inhibition

Triazole derivatives, including those structurally related to "this compound," have been investigated as corrosion inhibitors. These compounds exhibit significant efficiency in protecting metals from corrosion in acidic media, making them valuable for industrial applications (Chaitra et al., 2015).

Chemical Structure and Biological Activity Analysis

The chemical structure of triazole derivatives has been linked to various biological activities. Analysis has revealed that certain triazole compounds demonstrate antimicrobial, antitumoral, antiviral, and antioxidant activities. This relationship between chemical structure and biological function underscores the versatility and potential of triazole derivatives in developing new therapeutic agents (Bigdan, 2021).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statement H302 . Precautionary statements include P280-P305+P351+P338 . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Properties

IUPAC Name

4-bromo-2,5-dimethyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-3-4(5)7-8(2)6-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQGJCDYFLYVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727169
Record name 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942060-54-0
Record name 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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